molecular formula C19H20BrNO2S B2403639 2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1797258-87-7

2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2403639
CAS No.: 1797258-87-7
M. Wt: 406.34
InChI Key: TTZHKFDLYOIGHA-UHFFFAOYSA-N
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Description

2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is an organic compound with a complex structure that includes a bromine atom, a benzamide group, and a tetrahydro-2H-pyran ring substituted with a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps. One common synthetic route starts with the bromination of aniline derivatives, followed by the introduction of the tetrahydro-2H-pyran ring through a nucleophilic substitution reaction. The phenylthio group is then introduced via a thiolation reaction. The final step involves the formation of the benzamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenylthio group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)aniline
  • 2-(4-bromophenoxy)tetrahydropyran

Uniqueness

2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the combination of its bromine atom, phenylthio group, and tetrahydro-2H-pyran ring. This combination imparts specific chemical properties that make it suitable for a wide range of applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2S/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)24-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHKFDLYOIGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2Br)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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